molecular formula C19H17N3O2S B1384253 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime CAS No. 306977-39-9

4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime

Cat. No. B1384253
CAS RN: 306977-39-9
M. Wt: 351.4 g/mol
InChI Key: LEGGETRZDXUODU-CIAFOILYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a closely related compound, “4-amino-2-anilino-5-benzoyl-3-thiophenecarbonitrile”, has a linear formula of C18H13N3OS . The molecular weight is 319.388 .

Scientific Research Applications

Application in Synthesis of α,α-Dialkyl α-Amino Acids

The compound is related to the family of benzoyl compounds, which have been demonstrated to serve as efficient and economical sources for the synthesis of enantiopure α,α-dialkylated α-amino acids. These compounds are valuable due to their role in various biochemical processes and pharmaceutical applications (Rojas‐Lima et al., 2005).

Role in Studying Tautomeric Structures

In the realm of organic chemistry, understanding the tautomeric forms of compounds is crucial for predicting their reactivity and stability. Studies on related benzoyl compounds provide insights into the tautomeric structures in both solid-state and solution, contributing to a deeper understanding of the chemical behavior of these complex molecules (Holzer et al., 2003).

Contribution to Deoxynucleosides Protection

Protecting groups are pivotal in synthetic chemistry, especially in the synthesis of delicate molecules like nucleosides. Benzoyl-derived compounds have been used to develop new protecting groups for the 5′-OH group of deoxynucleosides, showcasing the versatility of these compounds in facilitating complex organic syntheses (Seio et al., 2004).

Exploration in Antimicrobial Properties

Benzoyl compounds have been investigated for their potential in creating antimicrobial agents. Their interaction with other chemical entities, such as cycloalkanecarbaldehydes, has led to the synthesis of new compounds with promising antimicrobial activity, indicating their potential in pharmaceutical applications (Grygoriv et al., 2017).

Allosteric Enhancement at Adenosine Receptors

Benzoylthiophene derivatives, closely related to the compound , have been studied for their ability to act as allosteric enhancers at adenosine receptors, suggesting potential therapeutic applications in modulating receptor activity and signaling pathways (Tranberg et al., 2002).

properties

IUPAC Name

[3-amino-5-anilino-4-[(E)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGGETRZDXUODU-CIAFOILYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Reactant of Route 2
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Reactant of Route 3
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Reactant of Route 4
Reactant of Route 4
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Reactant of Route 5
Reactant of Route 5
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Reactant of Route 6
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime

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